molecular formula C8H15NO2 B1638138 ethyl (2S,4R)-4-methylpyrrolidine-2-carboxylate

ethyl (2S,4R)-4-methylpyrrolidine-2-carboxylate

Cat. No.: B1638138
M. Wt: 157.21 g/mol
InChI Key: DIBKCNKVDZNMDH-RQJHMYQMSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

ethyl (2S,4R)-4-methylpyrrolidine-2-carboxylate is a chiral compound that belongs to the class of pyrrolidine derivatives

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of ethyl (2S,4R)-4-methylpyrrolidine-2-carboxylate typically involves the use of chiral starting materials or stereoselective reactions. One common method is the asymmetric synthesis starting from chiral pool precursors. For example, the synthesis can involve the use of trans-4-hydroxy-L-proline as a starting material, followed by a series of stereoselective reactions to introduce the desired functional groups and stereochemistry .

Industrial Production Methods

Industrial production methods for this compound often involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. These methods may include the use of chiral catalysts and advanced purification techniques to isolate the desired enantiomer .

Chemical Reactions Analysis

Types of Reactions

ethyl (2S,4R)-4-methylpyrrolidine-2-carboxylate undergoes various types of chemical reactions, including:

    Oxidation: The compound can be oxidized to introduce additional functional groups or to modify existing ones.

    Reduction: Reduction reactions can be used to convert the compound into different derivatives with altered chemical properties.

    Substitution: The compound can undergo substitution reactions where one functional group is replaced by another.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and various nucleophiles for substitution reactions. The reaction conditions typically involve controlled temperatures and pH levels to ensure the desired outcome .

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxylated derivatives, while reduction can produce amine derivatives. Substitution reactions can result in a wide range of functionalized pyrrolidine derivatives .

Scientific Research Applications

ethyl (2S,4R)-4-methylpyrrolidine-2-carboxylate has several scientific research applications, including:

Mechanism of Action

The mechanism of action of ethyl (2S,4R)-4-methylpyrrolidine-2-carboxylate involves its interaction with specific molecular targets, such as enzymes or receptors. The compound’s stereochemistry plays a crucial role in its binding affinity and specificity. For example, it may act as an inhibitor or activator of certain enzymes, thereby modulating biochemical pathways .

Comparison with Similar Compounds

Similar Compounds

  • (2S,4R)-4-Methylproline
  • (2S,4R)-4-Hydroxyproline
  • (2S,4R)-4-Fluoroproline

Uniqueness

ethyl (2S,4R)-4-methylpyrrolidine-2-carboxylate is unique due to its specific stereochemistry and functional groups, which confer distinct chemical and biological properties. Compared to similar compounds, it may exhibit different reactivity, binding affinity, and stability, making it valuable for specific applications in research and industry .

Properties

Molecular Formula

C8H15NO2

Molecular Weight

157.21 g/mol

IUPAC Name

ethyl (2S,4R)-4-methylpyrrolidine-2-carboxylate

InChI

InChI=1S/C8H15NO2/c1-3-11-8(10)7-4-6(2)5-9-7/h6-7,9H,3-5H2,1-2H3/t6-,7+/m1/s1

InChI Key

DIBKCNKVDZNMDH-RQJHMYQMSA-N

Isomeric SMILES

CCOC(=O)[C@@H]1C[C@H](CN1)C

SMILES

CCOC(=O)C1CC(CN1)C

Canonical SMILES

CCOC(=O)C1CC(CN1)C

Origin of Product

United States

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